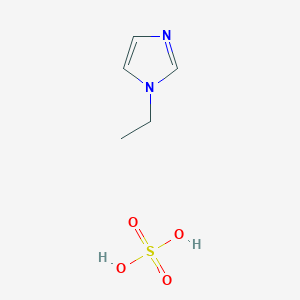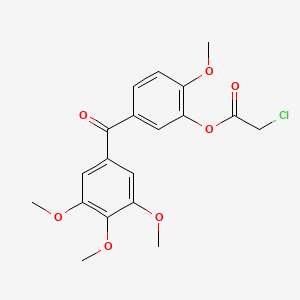
Acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester is a complex organic compound with the molecular formula C19H19ClO7 and a molecular weight of 394.8 g/mol . This compound is characterized by its unique structure, which includes a chloro-substituted acetic acid esterified with a phenyl ring that is further substituted with methoxy and trimethoxybenzoyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester typically involves the esterification of chloroacetic acid with a phenol derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The reaction temperature and pressure are carefully controlled to ensure the efficient conversion of reactants to the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxyacetic acid: A derivative of acetic acid with a methoxy group, used in various chemical applications.
2-Methoxyphenylacetic acid: Another ester with a methoxy group, used in organic synthesis.
Uniqueness
Acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple methoxy groups and a chloro-substituted acetic acid ester makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
874812-62-1 |
|---|---|
Formule moléculaire |
C19H19ClO7 |
Poids moléculaire |
394.8 g/mol |
Nom IUPAC |
[2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl] 2-chloroacetate |
InChI |
InChI=1S/C19H19ClO7/c1-23-13-6-5-11(7-14(13)27-17(21)10-20)18(22)12-8-15(24-2)19(26-4)16(9-12)25-3/h5-9H,10H2,1-4H3 |
Clé InChI |
VLJJXANATXDRIO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithium, [[bis(1-methylethyl)phosphino]methyl]-](/img/structure/B12591145.png)
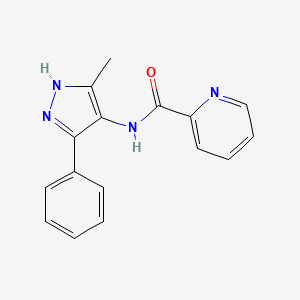
![Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate](/img/structure/B12591150.png)

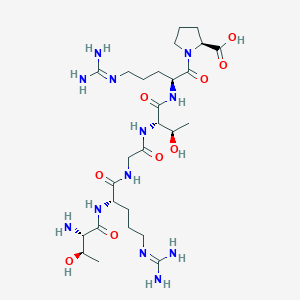
![5-chloro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12591164.png)
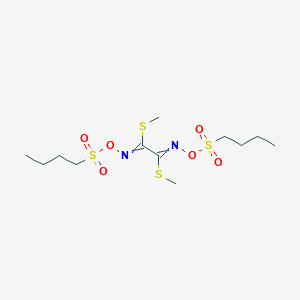
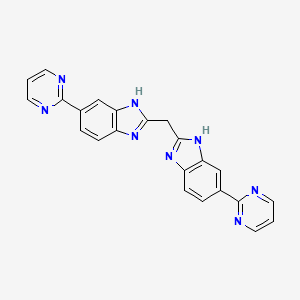
![Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12591193.png)
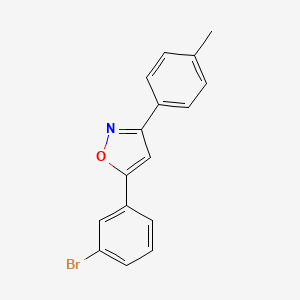
![3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one](/img/structure/B12591209.png)
![N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine](/img/structure/B12591216.png)
